molecular formula C9HF13N2O B3043968 5(3)-(Heptafluoropropyl)-1-(trifluoroacetyl)-3(5)-(trifluoromethyl)pyrazole CAS No. 959583-02-9

5(3)-(Heptafluoropropyl)-1-(trifluoroacetyl)-3(5)-(trifluoromethyl)pyrazole

Cat. No.: B3043968
CAS No.: 959583-02-9
M. Wt: 400.1 g/mol
InChI Key: FOAVVDVUDUVSPN-UHFFFAOYSA-N
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Description

Compounds with a structure similar to the one you mentioned often belong to the class of organofluorine compounds. These are organic compounds that contain one or more fluorine atoms. They are used in many areas, including pharmaceuticals, agrochemicals, and polymers .


Synthesis Analysis

The synthesis of organofluorine compounds can be complex and requires specialized techniques. Common methods include the use of fluorinating reagents or the substitution of other halogens with fluorine .


Molecular Structure Analysis

The molecular structure of organofluorine compounds is often analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Physical and Chemical Properties Analysis

Organofluorine compounds tend to have high thermal and chemical stability due to the strength of the C-F bond. They are often resistant to acids, bases, and other reagents .

Mechanism of Action

The mechanism of action of organofluorine compounds can vary widely depending on their structure and the context in which they are used. For example, many fluorinated pharmaceuticals work by inhibiting or activating specific enzymes or receptors in the body .

Safety and Hazards

Like all chemicals, organofluorine compounds can present safety hazards. These can vary widely depending on the specific compound and should be assessed on a case-by-case basis .

Future Directions

The field of organofluorine chemistry is a dynamic and rapidly evolving area of research. Future directions may include the development of new synthetic methods, the design of new fluorinated materials, and the discovery of new pharmaceuticals .

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF13N2O/c10-5(11,8(18,19)9(20,21)22)3-1-2(6(12,13)14)23-24(3)4(25)7(15,16)17/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAVVDVUDUVSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(=O)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF13N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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